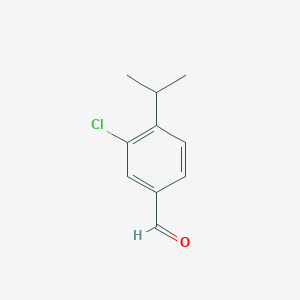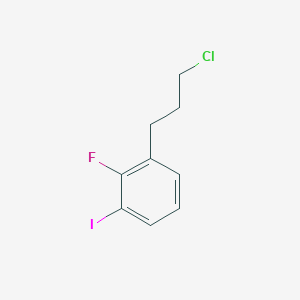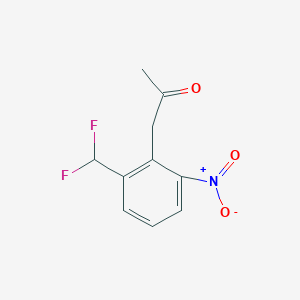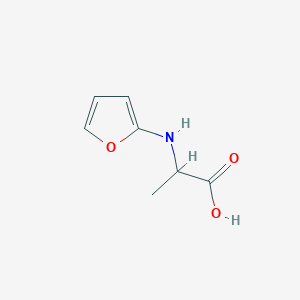
2-(Furan-2-ylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-2-Furylalanine is an organic compound with the molecular formula C7H9NO3. It is a derivative of alanine, where the side chain contains a furan ring.
Méthodes De Préparation
D-2-Furylalanine can be synthesized through multiple synthetic routes. One common method involves the esterification of furyl chloroformic acid with alanine under suitable reaction conditions . Another method includes the synthesis from furfuryl alcohol, which involves a multi-step reaction process . The steps typically include the use of reagents such as thionyl chloride, benzotriazole, sodium hydride, and various solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
D-2-Furylalanine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydroxide, methanol, and toluene . For instance, oxidation reactions can be carried out using N-bromosuccinimide (NBS), leading to the formation of oxidized furylalanine derivatives . Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or other reducing agents. Substitution reactions can occur under specific conditions, leading to the formation of various substituted products .
Applications De Recherche Scientifique
D-2-Furylalanine has several scientific research applications. In chemistry, it is used in the synthesis of peptides and proteins, where it can be incorporated into peptide chains via solid-phase peptide synthesis (SPPS) or enzymatic approaches . In biology, it is employed in site-specific labeling of peptides and proteins, utilizing its unique reactivity under UV-irradiation in the presence of oxygen and a photosensitizer . Additionally, it is used in the industry for the production of various chemical intermediates and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of D-2-Furylalanine involves its incorporation into peptides and proteins, where it can undergo specific chemical reactions such as oxidation and cyclization . The molecular targets include nucleophilic residues such as cysteine, histidine, lysine, arginine, serine, and tyrosine . The pathways involved include the formation of cyclic peptides through the attack of nucleophilic side chains onto the oxidized furylalanine side chain, resulting in the generation of cyclic peptides featuring a pyrrole moiety .
Comparaison Avec Des Composés Similaires
D-2-Furylalanine can be compared with other similar compounds such as L-2-Furylalanine, Fmoc-L-Ala (2-Furyl)-OH, and H-L-Ala (2-Furyl)-OH . These compounds share the furan ring structure but differ in their stereochemistry and functional groups. D-2-Furylalanine is unique due to its specific reactivity and incorporation into peptides and proteins, making it a valuable tool for site-specific labeling and peptide cyclization . The similar compounds are often used in similar applications but may have different reactivity and properties based on their specific structures .
Propriétés
IUPAC Name |
2-(furan-2-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)8-6-3-2-4-11-6/h2-5,8H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBQHCKPZBJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
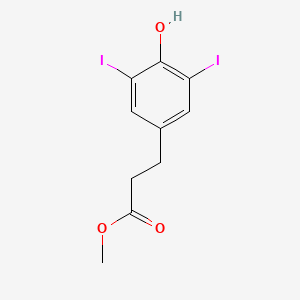
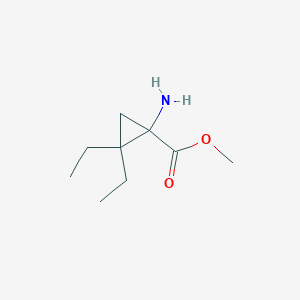

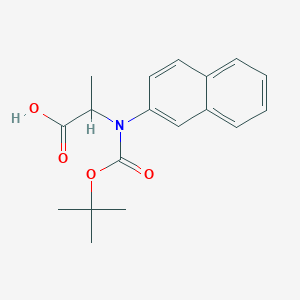
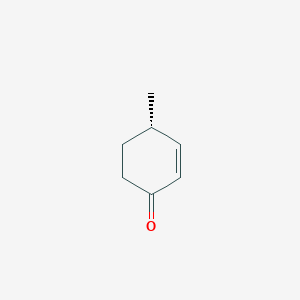
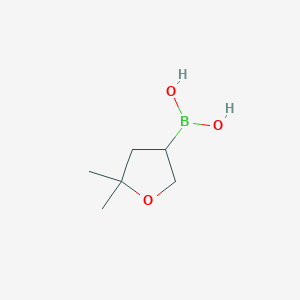
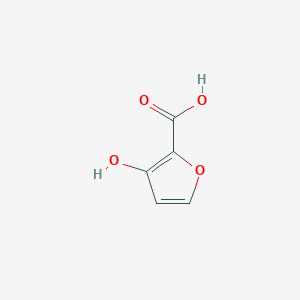
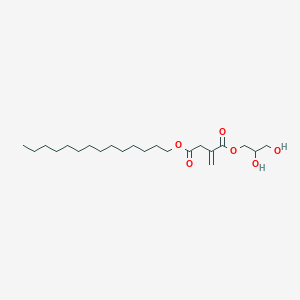
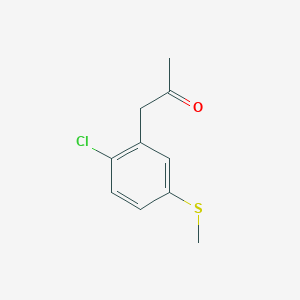
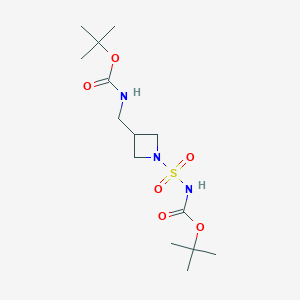
![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
